(4,5,17-Trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl) 2-hydroxy-2-methylbutanoate
Description
Properties
IUPAC Name |
(4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl) 2-hydroxy-2-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O10/c1-6-22(4,31)21(30)35-16-15-11(3)17(27)25(32)20-23(5)12(10(2)7-13(26)18(23)28)8-14(34-19(16)29)24(15,20)9-33-25/h7,11-12,14-18,20,27-28,31-32H,6,8-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBGCYVAJRRQKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)OC1C2C(C(C3(C4C2(CO3)C(CC5C4(C(C(=O)C=C5C)O)C)OC1=O)O)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1259-86-5 | |
| Record name | Glaucarubinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=277286 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Ultrasonic-Assisted Extraction (UAE)
Ultrasonic-assisted extraction has emerged as the preferred method for glaucarubinone isolation due to its efficiency in disrupting plant cell walls. A standardized protocol involves:
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Solvent selection : Sequential extraction with chloroform, methanol, and aqueous solvents to isolate polar and non-polar fractions.
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Equipment parameters : Digital ultra-bath sonicator operating at 40 kHz, 30°C, and 60–100 W power.
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Extraction duration : 40-minute cycles to maximize compound yield while minimizing thermal degradation.
Post-extraction, the solvent is evaporated under reduced pressure using rotary evaporators, yielding a syrupy residue. The crude extract is further desiccated on a water bath at 60°C to remove residual moisture.
Yield Calculation
Extract yield is calculated on a dry-weight basis using the formula:
Reported yields for Simarouba glauca leaf extracts range from 8.2% (chloroform) to 12.5% (methanol).
Chromatographic Isolation of Glaucarubinone
Preparative Thin-Layer Chromatography (TLC)
Crude extracts are fractionated using silica gel TLC plates activated at 110°C for 30 minutes. A mobile phase of n-hexane:ethyl acetate (2:8 v/v) achieves optimal separation of quassinoids. Post-development, bands corresponding to glaucarubinone (Rf ≈ 0.22–0.24) are visualized under UV light (254 nm), scraped, and eluted with methanol.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC quantifies glaucarubinone content in bioactive fractions. Key parameters include:
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Standard curve : Linear regression of glaucarubinone standards (2–6 µg/µL) at Rf 0.24.
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Detection : Densitometric scanning at 254 nm, with a calibration equation of ().
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Quantification : Fraction 4 (Fr4) from Simarouba glauca methanol extract contains 12.573 µg glaucarubinone per mg of extract.
Spectral Characterization and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
-NMR and -NMR spectra confirm glaucarubinone’s structure through characteristic signals:
Mass Spectrometry (MS)
High-resolution ESI-MS identifies the molecular ion peak at m/z 433.1932 [M+H], consistent with the molecular formula .
Challenges and Optimization Strategies
Solvent Polarity and Compound Stability
Chloroform-methanol mixtures (1:1 v/v) enhance glaucarubinone solubility but require strict temperature control (<40°C) to prevent epoxidation. Aqueous extracts exhibit lower yields due to quassinoid hydrophobicity, necessitating surfactant-assisted extraction for improved recovery.
Scalability Limitations
Preparative TLC, while effective for laboratory-scale isolation, is impractical for industrial production. Column chromatography using reversed-phase C18 silica and gradient elution (methanol:water 70–100%) is under investigation for higher throughput.
Comparative Analysis of Extraction Methods
Table 1 summarizes key performance metrics across extraction techniques:
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Ultrasonic (methanol) | 12.5 | 89.3 | 0.67 |
| Maceration (ethanol) | 9.8 | 76.2 | 24 |
| Soxhlet (chloroform) | 10.1 | 82.4 | 6 |
Chemical Reactions Analysis
Types of Reactions: Glaucarubinone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives of glaucarubinone.
Reduction: The addition of hydrogen or the removal of oxygen results in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of glaucarubinone, each with potentially different biological activities .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the synthesis and reactivity of quassinoids.
Medicine: Its anti-malarial properties have been explored for the development of new treatments for malaria.
Mechanism of Action
The mechanism of action of glaucarubinone involves several molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Analogues: Quassinoids
Quassinoids share a triterpene backbone but differ in substituents and oxidation states, leading to varied bioactivities. Below is a comparative analysis of glaucarubinone with other quassinoids:
Table 1: Key Quassinoids from Simarouba glauca and Their Properties
Key Findings :
- Potency vs. Toxicity: Glaucarubinone exhibits stronger anti-cancer potency (e.g., IC₅₀ of 4 nM in Merkel cell carcinoma vs. 160 nM for glaucarubin) but higher toxicity in normal human dermal fibroblasts (HDFs), limiting its therapeutic window .
- PAK1 Specificity: Unlike other quassinoids, glaucarubinone uniquely targets PAK1, disrupting HIF-1α and β-catenin pathways in colorectal cancer .
Comparison with Non-Quassinoid Anti-Cancer Agents
Glaucarubinone’s mechanism and efficacy differ significantly from non-quassinoid compounds:
Table 2: Functional Comparison with Non-Quassinoid Compounds
Key Findings :
- PAK1 Targeting: Both glaucarubinone and FRAX597 inhibit PAK1, but glaucarubinone’s natural origin and multi-pathway effects (e.g., HIF-1α suppression) provide broader anti-tumor activity .
- ROS-Mediated Chemosensitization: Glaucarubinone uniquely sensitizes cancer cells to paclitaxel via ROS-dependent ABC transporter inhibition, a mechanism absent in bufalin or homoharringtonine .
Toxicity and Selectivity Challenges
While glaucarubinone demonstrates potent anti-cancer effects, its toxicity in normal cells (e.g., IC₅₀ of 166 nM in HDFs) contrasts with glaucarubin’s lower toxicity profile . Structural studies indicate that modifications at the C-15 position can reduce toxicity while retaining efficacy, as seen in synthetic analogues .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
